molecular formula C14H20O2 B1589717 2-Methyl-2-adamantyl acrylate CAS No. 249562-06-9

2-Methyl-2-adamantyl acrylate

Cat. No.: B1589717
CAS No.: 249562-06-9
M. Wt: 220.31 g/mol
InChI Key: YRPLSAWATHBYFB-UHFFFAOYSA-N
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Description

2-Methyl-2-adamantyl acrylate is a chemical compound with the molecular formula C14H20O2. It is an ester derived from acrylic acid and 2-methyladamantane. This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework. The presence of the acrylate group makes it a valuable monomer for polymerization reactions, leading to the formation of high-performance polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyladamantan-2-yl acrylate typically involves the reaction of 2-methyladamantane with acrylic acid in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of acrylic acid reacts with the hydroxyl group of 2-methyladamantane to form the ester linkage .

Industrial Production Methods: Industrial production of 2-methyladamantan-2-yl acrylate follows a similar synthetic route but is optimized for large-scale production. The reaction mixture is often subjected to distillation in the presence of an organic compound with a boiling point range of 150 to 260°C to achieve high separation efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-adamantyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-adamantyl acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyladamantan-2-yl acrylate primarily involves its ability to undergo polymerization and form stable, high-performance polymers. The adamantane core provides rigidity and stability to the resulting polymers, while the acrylate group facilitates polymerization through free-radical mechanisms .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-adamantyl acrylate is unique due to its combination of the adamantane core and the acrylate group, which imparts both stability and reactivity. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized properties .

Properties

IUPAC Name

(2-methyl-2-adamantyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-13(15)16-14(2)11-5-9-4-10(7-11)8-12(14)6-9/h3,9-12H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLSAWATHBYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947831
Record name 2-Methyladamantan-2-yl prop-2-enoate
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249562-06-9
Record name 2-Methyl-2-adamantyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249562-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyltricyclo(3.3.1.13,7)dec-2-yl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyladamantan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyladamantan-2-yl Acrylate (stabilized with MEHQ)
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Synthesis routes and methods I

Procedure details

2-methyl-2-adamantanol (33 g, 0.2 mol) and triethylamine (0.22 mol) were dissolved in 300 ml of THF and then acryloyl chloride (19 g, 0.21 mol) was added slowly thereto using a dropping funnel. Then, the reaction was stirred at room temperature for about 12 hours. After completion of the reaction, excess THF was removed using a rotary evaporator and then the resultant product was poured into water. Then, the resultant product was neutralized with dilute sulfuric acid and extracted using diethyl ether and was then dried over magnesium sulfate. The diethyl ether removed crude product was vacuum-distilled to yield the desired product (yield: 80%).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

A 500 ml flask was flushed with nitrogen to displace the air with nitrogen, and was charged with 36.0 g (0.50 mol) of acrylic acid, 0.5g (5mmol) of sulfuric acid and 100 g of toluene. Separately 88.8 g (0.60 mol) of 2-methyleneadamantane, prepared by the same procedures as described in Reference Example 1, was dissolved in 100 g of toluene. The obtained solution of 2-methyleneadamantane in toluene was dropwise added to the content in the flask over a period of about 3 hours, while the content was maintained at a reaction temperature of about 20° C. Then the content was stirred for 5 hours at the same temperature. After completion of the reaction, the residual catalyst was neutralized by adding 40.0 g (50 mmol) of a 5% aqueous sodium hydroxide solution, and the neutralized liquid was washed with an aqueous saturated sodium chloride solution. The thus-obtained organic phase was subjected to column chromatography, and further, analyzed by NMR and mass spectrometry. Thus, 100.7 g (yield: 91.5%) of the object 2-methyl-2-adamantyl acrylate was obtained.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a reaction vessel were charged 2.1 liters of methyl isobutyl ketone, 665.2 g (4.0 mol) of 2-methyl-2-adamantanol and 607.29 g (6.0 mol) of triethylamine, and their temperature was elevated to 60° C. under stirring. To the mixture, a solution prepared by dissolving 434.55 g (4.8 mol) of acryloyl chloride in 0.4 liter of methyl isobutyl ketone was added dropwise. At the end of the dropwise addition, the temperature was reached about 80° C. with the reaction heat. The mixture was kept at 80° C. for 2 hours with stirring to complete the reaction. After cooling, 64.02 g (2.0 mol) of methanol was added dropwise to deactivate the unreacted acryloyl chloride while keeping the temperature below 40° C. Then, 3.3 liters of water was added thereto to wash the mixture, followed by separation of the mixture into layers. Thereafter, 2.8 liters of a saturated aqueous sodium chloride solution was added to the organic layer to wash it again, and the mixture was separated into layers. To the organic layer after separation was added 204 g of active carbon “Carborafin” manufactured by Takeda Chemical Industries, Ltd. and stirred for 1 hour. The mixture was filtered thereafter and the residue was washed with 2 liters of methyl isobutyl ketone. The filtrate and the washing effluents were combined and concentrated at a bath temperature of 45° C. to obtain 886.17 g of crude 2-methyl-2-adamantyl acrylate.
Quantity
434.55 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
64.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
665.2 g
Type
reactant
Reaction Step Four
Quantity
607.29 g
Type
reactant
Reaction Step Four
Quantity
2.1 L
Type
solvent
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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